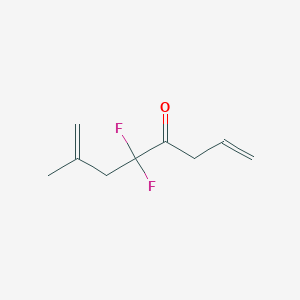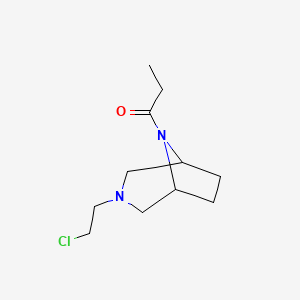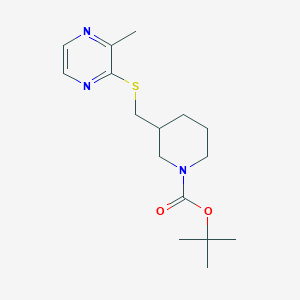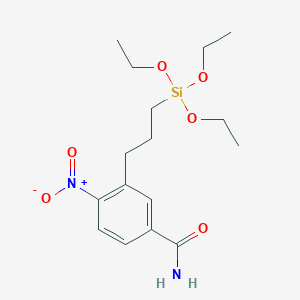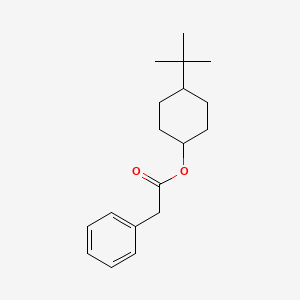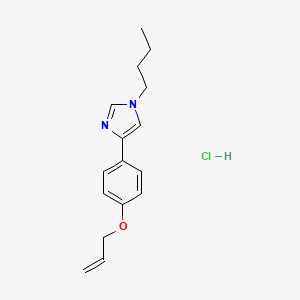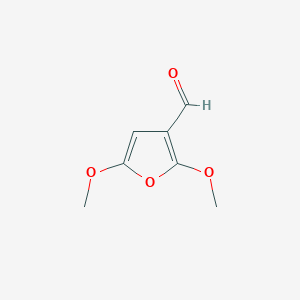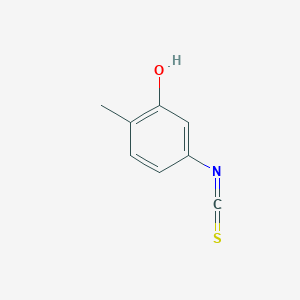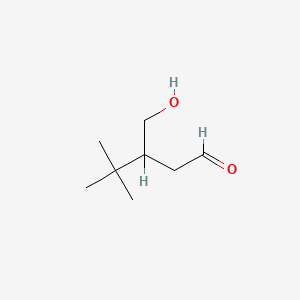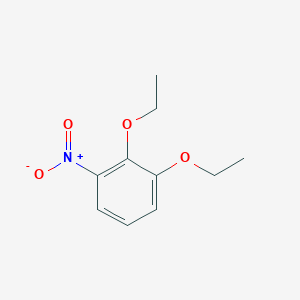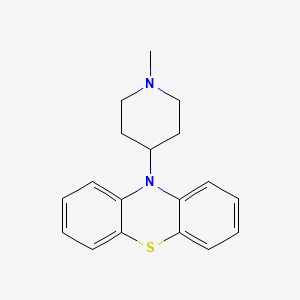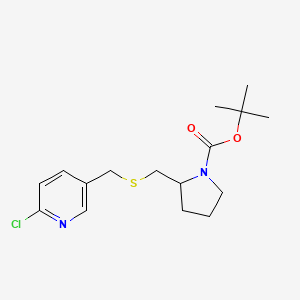![molecular formula C12H22N2OS B13953346 2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of an amino group, a mercaptomethyl group, and a ketone functionality makes this compound highly versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[4.4]nonane core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.
Introduction of Functional Groups: The amino group can be introduced via reductive amination, while the mercaptomethyl group can be added through a thiol-ene reaction.
Final Assembly: The ketone functionality is introduced through oxidation reactions, such as using Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, anhydrides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, esters
Applications De Recherche Scientifique
2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercaptomethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,7-Diazaspiro[4.4]nonan-2-one
- 2-(Trichloromethyl)-1-oxa-4-azaspiro[4.4]nonan-3-one
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
Uniqueness
2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[44]nonan-2-yl)propan-1-one stands out due to its combination of functional groups and spirocyclic structure, which imparts unique reactivity and biological activity
Propriétés
Formule moléculaire |
C12H22N2OS |
|---|---|
Poids moléculaire |
242.38 g/mol |
Nom IUPAC |
2-amino-1-[8-(sulfanylmethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one |
InChI |
InChI=1S/C12H22N2OS/c1-9(13)11(15)14-5-4-12(8-14)3-2-10(6-12)7-16/h9-10,16H,2-8,13H2,1H3 |
Clé InChI |
VLJYMRXGXDSNOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCC2(C1)CCC(C2)CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


